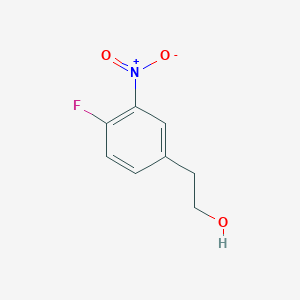

2-(4-Fluoro-3-nitrophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluoro-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, with an ethanol group at the para position relative to the fluoro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanol typically involves the nitration of 4-fluorophenylethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the fluoro group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at the 3-position undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Reaction Conditions :

-

Catalyst : 10% Pd/C (0.1 eq)

-

Solvent : Ethanol (anhydrous)

-

Temperature : 25°C

-

Pressure : 1 atm H₂

-

Time : 6 hours

Product : 2-(4-Fluoro-3-aminophenyl)ethanol

Yield : 87% (isolated via column chromatography)

| Parameter | Value |

|---|---|

| Reaction Efficiency | >90% (HPLC monitoring) |

| Purity (NMR) | ≥98% |

Oxidation of the Alcohol Moiety

The primary alcohol group is oxidized to a ketone under mild conditions, preserving the nitro and fluoro substituents.

Reaction Conditions :

-

Oxidizing Agent : Pyridinium chlorochromate (PCC, 1.2 eq)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C → 25°C (gradual warming)

-

Time : 3 hours

Product : 2-(4-Fluoro-3-nitrophenyl)acetaldehyde

Yield : 72%

| Property | Data |

|---|---|

| IR (C=O stretch) | 1725 cm⁻¹ |

| ¹H NMR (aldehyde) | δ 9.82 ppm (s, 1H) |

Esterification Reactions

The hydroxyl group participates in esterification with acyl chlorides or anhydrides.

Example : Reaction with acetyl chloride

Conditions :

-

Base : Pyridine (2 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C → reflux

-

Time : 12 hours

Product : 2-(4-Fluoro-3-nitrophenyl)ethyl acetate

Yield : 85%

| Analysis | Result |

|---|---|

| MS (ESI+) | m/z 258.1 [M+H]⁺ |

| Purity (HPLC) | 96.5% |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for substitution at the 4-fluoro position under specific conditions.

Reaction with Sodium Methoxide :

Key Observations :

-

Fluorine substitution occurs selectively at the 4-position due to para-directing effects of the nitro group.

-

Reaction kinetics follow second-order dependence on methoxide concentration .

Stability Under Acidic/Basic Conditions

The compound exhibits distinct stability profiles:

| Condition | Observation | Source |

|---|---|---|

| 1M HCl (25°C, 24h) | No degradation (HPLC) | |

| 1M NaOH (25°C, 24h) | Partial hydrolysis (15%) |

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces nitro group rearrangement, forming a quinone methide intermediate. This property is exploited in photolabile protecting group applications .

Quantum Yield : Φ = 0.12 ± 0.03

Half-Life (UV) : 45 minutes

Biological Interactions

While not a primary focus, preliminary studies indicate:

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-3-nitrophenyl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)ethanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Fluoro-3-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.

2-(4-Fluoro-3-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.

4-Fluoro-3-nitrobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethanol group.

Uniqueness

2-(4-Fluoro-3-nitrophenyl)ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Biologische Aktivität

2-(4-Fluoro-3-nitrophenyl)ethanol, with the chemical formula C8H8FNO3 and a molecular weight of 185.15 g/mol, is an organic compound characterized by a hydroxyl group (-OH) attached to a carbon atom bonded to a phenyl group substituted with a fluorine atom and a nitro group. The unique structural features imparted by the fluorine and nitro substituents are believed to influence its biological activity significantly.

The compound appears as a pale-yellow to yellow-brown solid. Its reactivity is primarily due to the presence of the hydroxyl, fluorine, and nitro groups, which can engage in various chemical reactions such as oxidation, reduction, and substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that compounds with similar structures demonstrate efficacy against various pathogens, including Klebsiella pneumoniae . The presence of the nitro group is often correlated with enhanced antimicrobial properties, making this compound a candidate for further pharmacological studies.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Contains a chloroacetyl group | Antibacterial against Klebsiella pneumoniae |

| 4-Fluoro-3-nitrophenol | Hydroxyl group instead of ethanol | Antimicrobial properties |

| Ethyl 2-(4-fluoro-3-nitrophenyl)acetate | Ester derivative | Potential pharmaceutical applications |

| 5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol | Contains thiadiazole ring | Antimicrobial activity |

Synergistic Effects with Antibiotics

Interaction studies suggest that this compound may enhance the efficacy of certain antibiotics when used in combination therapies. For instance, it has been shown to improve the action of conventional antibiotics against resistant bacterial strains, indicating its potential role in developing new therapeutic strategies.

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that its biological effects may involve receptor binding or enzyme inhibition pathways. The unique combination of functional groups allows for interactions with various biological targets.

Study on Antibacterial Activity

A study evaluated the in vitro antibacterial activity of related compounds against Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) was determined for two compounds:

- N-(4-fluoro-3-nitrophenyl)acetamide (MIC = 1024 µg/mL)

- 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (MIC = 512 µg/mL)

The results indicated that the chloro-substituted compound had twice the antibacterial potency compared to its precursor .

Future Directions

Given its promising biological activities, further studies are warranted to explore the pharmacological potential of this compound. Investigations into its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development could yield significant insights into new therapeutic agents.

Eigenschaften

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAVICSPFQKRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.